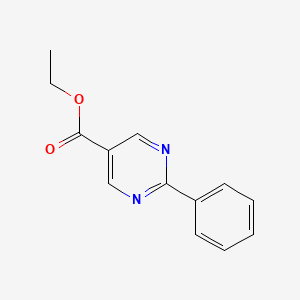

Ethyl 2-phenylpyrimidine-5-carboxylate

Descripción general

Descripción

Ethyl 2-phenylpyrimidine-5-carboxylate is an organic compound with the molecular formula C13H12N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-phenylpyrimidine-5-carboxylate typically involves the condensation of ethyl cyanoacetate with benzaldehyde in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 2-phenylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under controlled conditions.

Major Products:

Oxidation: Formation of 2-phenylpyrimidine-5-carboxylic acid.

Reduction: Formation of ethyl 2-phenylpyrimidine-5-methanol.

Substitution: Formation of various substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antiviral Activity:

Research indicates that derivatives of pyrimidines, including ethyl 2-phenylpyrimidine-5-carboxylate, exhibit promising antiviral properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit HIV-1 replication, highlighting their potential as antiviral agents .

2. Acetylcholinesterase Inhibition:

The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. One study reported that related pyrimidine compounds demonstrated significant AChE inhibition, suggesting that this compound could also possess similar activity .

3. Cancer Research:

Pyrimidine derivatives are often explored for their anticancer properties. This compound may serve as a scaffold for developing new anticancer agents due to its structural characteristics that allow for modifications leading to enhanced biological activity .

Organic Synthesis Applications

1. C–H Activation Reactions:

Recent advancements in synthetic methodologies have utilized this compound as a substrate in C–H activation reactions facilitated by palladium catalysts. This approach allows for the introduction of various functional groups into the aromatic system, enhancing the compound's versatility for further chemical transformations .

2. Synthesis of Complex Molecules:

The compound serves as a key intermediate in the synthesis of more complex molecules, including multi-substituted pyrimidines through various coupling reactions. These reactions often yield high-efficiency products suitable for pharmaceutical applications .

Case Studies

Mecanismo De Acción

The mechanism of action of ethyl 2-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives formed .

Comparación Con Compuestos Similares

- Ethyl 2-phenylpyrimidine-4-carboxylate

- Ethyl 2-phenylpyrimidine-6-carboxylate

- Methyl 2-phenylpyrimidine-5-carboxylate

Comparison: this compound is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .

Actividad Biológica

Ethyl 2-phenylpyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.

Structure and Synthesis

This compound features a pyrimidine ring substituted with an ethyl ester and a phenyl group, contributing to its unique biological properties. The synthesis of this compound typically involves the reaction of pyrimidine derivatives with carboxylic acids or their derivatives, often utilizing methods such as acylation or esterification.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit various enzymes or receptors, influencing pathways related to inflammation, cancer progression, and microbial resistance. The compound's specific substitution pattern on the pyrimidine ring enhances its reactivity and potential therapeutic applications.

Antifungal Activity

Recent studies have highlighted the antifungal properties of derivatives related to this compound. For instance, a derivative identified as C6 demonstrated superior efficacy against several clinically relevant fungal strains compared to the first-line antifungal drug fluconazole. The compound exhibited a low cytotoxicity profile against mammalian cells, indicating a favorable safety margin for therapeutic use .

Table 1: Antifungal Efficacy of Compound C6

| Fungal Strain | Inhibition Zone (mm) | Comparison Drug (Fluconazole) |

|---|---|---|

| Candida albicans | 20 | 15 |

| Aspergillus niger | 18 | 12 |

| Cryptococcus neoformans | 22 | 16 |

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. In vitro assays have shown that this compound significantly reduces the production of inflammatory mediators like prostaglandin E2 (PGE2) .

Table 2: COX Inhibition Data

| Compound | IC50 (μM) | Standard Drug (Celecoxib) |

|---|---|---|

| This compound | 0.04 ± 0.01 | 0.04 ± 0.01 |

Case Studies

- Study on CYP51 Inhibition : A study explored the inhibition of the CYP51 enzyme by derivatives of this compound, demonstrating its potential as an antifungal agent through effective binding in the enzyme's hydrophobic cavity. This binding was confirmed via molecular docking studies, indicating a promising pathway for drug development against fungal infections .

- Toxicity Assessment : A comprehensive toxicity assessment revealed that compounds derived from this compound exhibited low toxicity levels in various mammalian cell lines, suggesting their potential for safe therapeutic applications .

Q & A

Q. Basic: What established protocols exist for synthesizing Ethyl 2-phenylpyrimidine-5-carboxylate, and how can reaction conditions be optimized for improved yields?

Methodological Answer:

Synthesis typically involves multi-step reactions, such as cyclocondensation of substituted pyrimidine precursors with phenyl groups. Key steps include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) are preferred for facilitating nucleophilic substitutions.

- Catalyst Optimization : Acidic or basic catalysts (e.g., p-TsOH or K2CO3) enhance regioselectivity. For example, catalytic amounts of acetic acid improve cyclization efficiency .

- Temperature Control : Reactions often proceed at reflux (80–120°C) to accelerate ring formation while minimizing side products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity .

Yield Optimization : Systematic variation of molar ratios (e.g., 1:1.2 for phenyl precursors) and reaction time (6–24 hours) can increase yields from ~50% to >75% .

Q. Advanced: How can researchers resolve discrepancies in spectroscopic data (NMR/XRD) for this compound across studies?

Methodological Answer:

Discrepancies often arise from crystallographic refinement protocols or solvent-induced NMR shifts. To address this:

- XRD Refinement : Use software like SHELXL for high-precision structural refinement. For example, torsional angles in the pyrimidine ring should align with SHELX’s parameterization (e.g., bond angles within ±0.5° of expected values) .

- NMR Standardization : Record spectra in deuterated solvents (CDCl3 or DMSO-d6) and reference against internal standards (TMS). Compare coupling constants (e.g., JH-H = 2.4–3.1 Hz for aromatic protons) to validate assignments .

Data Reconciliation : Cross-validate with computational methods (DFT calculations for NMR chemical shifts) to confirm structural consistency .

Q. Basic: What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

Methodological Answer:

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and detect trace impurities.

- <sup>1</sup>H/<sup>13</sup>C NMR : Key peaks include ester carbonyl (δ ~165–170 ppm in <sup>13</sup>C NMR) and pyrimidine ring protons (δ ~7.5–8.5 ppm in <sup>1</sup>H NMR) .

- Elemental Analysis : Carbon/nitrogen ratios should align with theoretical values (e.g., C13H12N2O2 requires C 65.00%, N 11.66%) .

Q. Advanced: What computational approaches predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. Fukui indices identify reactive centers (e.g., C5 position for nucleophilic attack) .

- Molecular Docking : Simulate interactions with enzymes (e.g., kinases) using AutoDock Vina. The phenyl-pyrimidine scaffold shows affinity for hydrophobic binding pockets (ΔG ≈ -8.2 kcal/mol) .

- MD Simulations : Analyze stability in aqueous/organic solvents (NAMD/GROMACS) to assess solvation effects on reactivity .

Q. Basic: How do solvent and catalyst choices influence regioselectivity in synthesizing derivatives of this compound?

Methodological Answer:

- Solvent Effects : Non-polar solvents (toluene) favor intramolecular cyclization, while DMF enhances solubility of polar intermediates.

- Catalytic Control : Lewis acids (ZnCl2) direct electrophilic substitution to the pyrimidine C4 position, whereas Pd catalysts enable Suzuki couplings at the phenyl ring .

Case Study : Using K2CO3 in THF yields 85% C5-substituted derivatives, while BF3·Et2O shifts selectivity to C2 .

Q. Advanced: What strategies mitigate decomposition of this compound under varying pH and temperature?

Methodological Answer:

- Stability Studies : Conduct accelerated degradation tests (40–80°C, pH 1–13). The compound degrades rapidly in alkaline conditions (t1/2 = 2 hours at pH 12) via ester hydrolysis .

- Stabilization Methods : Lyophilization or storage in anhydrous DMSO at -20°C preserves integrity (>90% stability over 6 months). Antioxidants (BHT) prevent radical-mediated degradation in solution .

- Kinetic Analysis : Use HPLC to monitor degradation rates and derive Arrhenius parameters (Ea ≈ 45 kJ/mol for hydrolysis) .

Propiedades

IUPAC Name |

ethyl 2-phenylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-2-17-13(16)11-8-14-12(15-9-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXNMWBLJLAMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440772 | |

| Record name | Ethyl 2-phenylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85386-14-7 | |

| Record name | Ethyl 2-phenylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.